molecular formula C8H5BrN2O B1339591 5-Bromo-1,6-naphthyridin-2(1H)-one CAS No. 105276-96-8

5-Bromo-1,6-naphthyridin-2(1H)-one

Cat. No. B1339591
M. Wt: 225.04 g/mol
InChI Key: HBOWEWFBGYLXNY-UHFFFAOYSA-N
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Patent
US04657915

Procedure details

In a third run a mixture containing 3.5 g of 5-bromo-1,6-naphthyridin-2(1H)-one, 8.5 g of 4-(trifluoromethyl)-1H-imidazole, 8.7 g of potassium carbonate and 150 ml of dimethylformamide was refluxed with stirring for 29 hours and following a work-up procedure as described in the preceding paragraphs, 1.9 g of the crude product was obtained. The three fractions of product were combined, recrystallized three times from isopropyl alcohol and dried in an oven at 100° C. for two days to yield 1.95 g of 5-[(4-trifluoromethyl)-1H-imidazol-1-yl)]-1,6-naphthyridin-2(1H)-one, m.p. 216°-218° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:12])[NH:7]2.FC(F)(F)C1N=CNC=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[NH:7]1[C:8]2[C:3](=[CH:2][N:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][C:6]1=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C2C=CC(NC2=CC=N1)=O
Name
Quantity
8.5 g
Type
reactant
Smiles
FC(C=1N=CNC1)(F)F
Name
Quantity
8.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 29 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
1.9 g of the crude product was obtained
CUSTOM
Type
CUSTOM
Details
recrystallized three times from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried in an oven at 100° C. for two days
Duration
2 d

Outcomes

Product
Details
Reaction Time
29 h
Name
Type
product
Smiles
N1C(C=CC2=CN=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.